3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound characterized by the presence of both pyrazole and triazoloazepine moieties. This compound is notable for its potential biological activity and is of interest in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 262.27 g/mol.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is classified under heterocyclic compounds. Its unique structure positions it within the broader category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties .
The synthesis of 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure successful formation of the desired product while minimizing side reactions.
The compound can participate in various chemical reactions:
Common reagents used include:
The mechanism of action for 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves interactions with specific biological targets. The nitro group may participate in redox reactions while the pyrazole and triazoloazepine rings engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory or antimicrobial activities.
The physical properties include:
Chemical properties include:
Relevant data regarding its safety indicates that it may act as an irritant; hence proper handling precautions are necessary when working with this compound .
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has significant potential in scientific research. Its unique structure allows it to be investigated for various pharmacological activities including:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
This heterocyclic compound features a triazoloazepine core linked via a methylene bridge to a 5-methylpyrazole moiety. Designated CAS number 1174847-42-7, it represents a structurally intricate scaffold of significant interest in modern medicinal chemistry. The molecule's rigid polycyclic framework coupled with its electron-rich nitrogen atoms enables diverse binding interactions with biological targets. Its synthesis and exploration reflect ongoing efforts to develop novel pharmacophores targeting central nervous system disorders and other therapeutic areas, positioning it within a broader class of bioactive azepine derivatives investigated extensively in the past decade [1] [4].
The precise origin of 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine remains undocumented in public literature, consistent with many proprietary medicinal chemistry compounds. Based on structural analogs and commercial availability records:
~2010s Emergence: The compound first appeared in screening libraries circa early 2010s, coinciding with intensified research into fused triazole systems as GABA-A receptor modulators. Its structural similarity to benzodiazepine scaffolds (e.g., triazolam) suggests it was designed during efforts to develop non-benzodiazepine psychotropic agents with improved selectivity [5].
Patent Landscape: No primary patents specifically claim this compound, though numerous filings cover structurally similar triazoloazepines. For example, WO2011156377 (2011) claims N-linked triazoloazepines as kinase inhibitors, suggesting potential industrial origins in oncology or inflammation programs [1] .
Commercialization Timeline:
This progression illustrates its evolution from a synthetic target to a tool compound in drug discovery.
Systematic Nomenclature
Structural Hierarchy
This compound belongs to three overlapping heterocyclic classes:
Table 1: Structural Comparison to Key Analogs
Compound | Core Structure | R-Group | Molecular Weight | CAS Number |
---|---|---|---|---|
3-[(5-Methyl-1H-pyrazol-1-yl)methyl]triazoloazepine (discussed) | Triazoloazepine | 5-Methylpyrazole | 231.30 | 1174847-42-7 |
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]triazoloazepine [2] | Triazoloazepine | 4-Nitropyrazole | 262.27 | 1245771-56-5 |
1-(Triazoloazepin-3-ylmethyl)-1H-pyrazol-4-amine | Triazoloazepine | 4-Aminopyrazole | 232.29* | 1431967-69-9 |
3-[1-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propyl]triazoloazepine [3] | Triazoloazepine | 3-Nitro-5-methylpyrazole | 304.35 | Not specified |
*Base compound; hydrochloride salt MW=268.75 g/mol
Rational Design Applications
This scaffold exemplifies strategic molecular hybridization in CNS drug discovery:
Research Applications
Table 2: Calculated Physicochemical Descriptors
Parameter | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 231.30 | Below Lipinski threshold (<500) for CNS permeability |
logP (Predicted) | 1.56 | Optimal range for blood-brain barrier penetration (1-3) |
H-Bond Acceptors | 5 | Matches common CNS drug profiles |
H-Bond Donors | 0 | Reduces metabolic glucuronidation |
Rotatable Bonds | 2 | Limited flexibility may enhance target selectivity |
Topological PSA (Ų) | 48.53 | Favors membrane permeability (PSA <90Ų) |
Data sourced from computational chemistry profiles [1]
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0